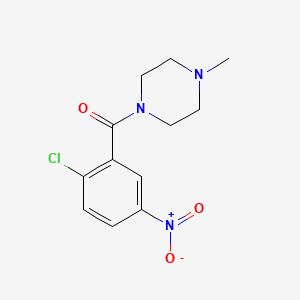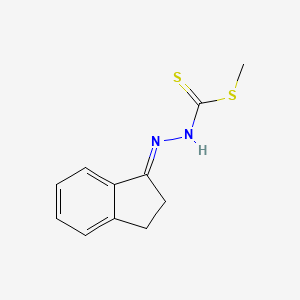![molecular formula C15H11ClF3NO2 B5576517 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B5576517.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide is a chemical compound with the linear formula C15H11ClF3NO2 . It has a molecular weight of 329.709 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C15H11ClF3NO2 . Unfortunately, detailed structural analysis data is not available.Aplicaciones Científicas De Investigación
Environmental Contaminant Analysis
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments A Review
(Haman et al., 2015) explores the environmental impact of parabens, which, like "N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide," possess halogenated phenyl groups. This study reviews the knowledge regarding their occurrence, fate, and behavior in aquatic environments, providing insight into how similar compounds might behave in environmental settings.
Antimicrobial and Anticancer Applications
N-heterocyclic Carbene-metal Complexes as Bio-organometallic Antimicrobial and Anticancer Drugs (Patil et al., 2020) discusses the use of N-heterocyclic carbene-metal complexes in biomedical applications, highlighting their antimicrobial and anticancer activities. Although not directly related to "this compound," the research underscores the potential of chemically sophisticated compounds in treating diseases.
Environmental Toxicology
Polychlorinated Biphenyls (PCBs) and Human Health An Update
(Kimbrough, 1995) provides a comprehensive overview of the health effects associated with PCBs, chemicals that, like "this compound," include chlorinated aromatic compounds. This review could offer insights into potential health implications of related compounds.
Enzymatic Detoxification
Potential Applications of the Oxidoreductive Enzymes in the Decolorization and Detoxification of Textile and Other Synthetic Dyes (Husain, 2006) explores the use of enzymes in breaking down pollutants, including complex organic compounds. This research might hint at enzymatic approaches to detoxifying or degrading chemical compounds similar to "this compound."These studies provide a foundation for understanding the potential scientific research applications of "this compound" by drawing parallels with related compounds and their applications in environmental science, medicine, and toxicology. Further research specifically targeting this compound would be necessary to accurately determine its applications.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c1-22-11-5-2-9(3-6-11)14(21)20-13-8-10(15(17,18)19)4-7-12(13)16/h2-8H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNXWWCNDIGGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-3-methyl-1-(3-methylbenzyl)piperazin-2-one](/img/structure/B5576439.png)
![7-isopropyl-5-{[2-(1-piperidinylmethyl)-1,4-oxazepan-4-yl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5576444.png)
![9-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5576452.png)
![2-benzyl-8-[3-(3-pyridinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5576460.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5576468.png)
![3-{[3-oxo-4-(2-phenylethyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5576471.png)

![1-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5576488.png)
![1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5576498.png)

![N-(isoxazol-5-ylmethyl)-2-[2-methyl-4-oxo-1-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5576539.png)
![3-({1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5576541.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-propylbenzamide](/img/structure/B5576542.png)
